2-[(2,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one
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Overview
Description
2-[(2,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is a chemical compound with the molecular formula C20H16Cl2O3 and a molecular weight of 375.2452 g/mol . This compound is known for its unique structural features, which include a benzo[b]furan core substituted with a 2,4-dichlorophenyl group and a 3-methylbut-2-enyloxy group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-[(2,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one typically involves the reaction of 2,4-dichlorobenzaldehyde with 6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization .
Chemical Reactions Analysis
2-[(2,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the electron-rich benzo[b]furan ring.
Scientific Research Applications
2-[(2,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[(2,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one can be compared with other similar compounds, such as:
2-[(2,4-Dichlorophenyl)methylene]-benzo[b]furan-3-one: This compound lacks the 3-methylbut-2-enyloxy group, which may affect its chemical reactivity and biological activity.
6-(3-Methylbut-2-enyloxy)benzo[b]furan-3-one: This compound lacks the 2,4-dichlorophenyl group, which may influence its overall properties and applications.
2-[(2,4-Dichlorophenyl)methylene]-6-methoxybenzo[b]furan-3-one:
Properties
Molecular Formula |
C20H16Cl2O3 |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one |
InChI |
InChI=1S/C20H16Cl2O3/c1-12(2)7-8-24-15-5-6-16-18(11-15)25-19(20(16)23)9-13-3-4-14(21)10-17(13)22/h3-7,9-11H,8H2,1-2H3/b19-9- |
InChI Key |
ORIUCDURGVKFMK-OCKHKDLRSA-N |
Isomeric SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2)C |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2)C |
Origin of Product |
United States |
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